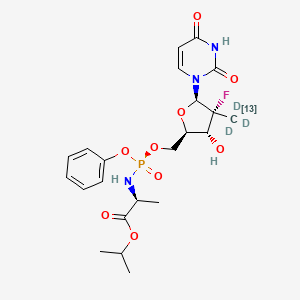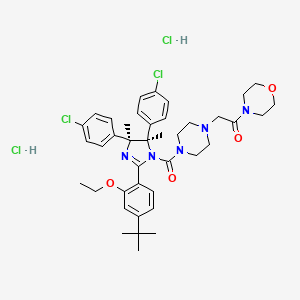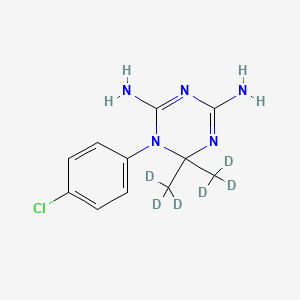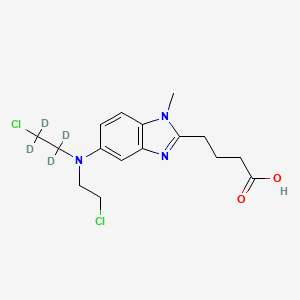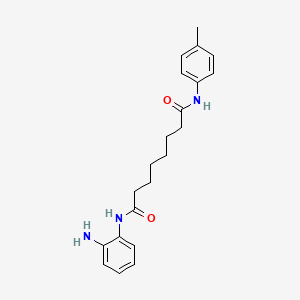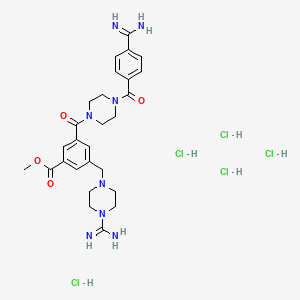
Chitinase-IN-2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitinase-IN-2 (hydrochloride) is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin. Chitin is a major structural component found in the exoskeletons of arthropods, fungal cell walls, and some algae.
Scientific Research Applications
Chitinase-IN-2 (hydrochloride) has a wide range of scientific research applications:
Agriculture: Used as a biocontrol agent to protect crops from fungal pathogens and insect pests by inhibiting chitinase activity.
Medicine: Investigated for its potential in treating diseases caused by chitin-containing pathogens, such as fungal infections.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Environmental Science: Applied in the degradation of chitinous waste, contributing to waste management and recycling efforts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-2 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor molecule that contains the core structure required for chitinase inhibition.
Functional Group Modification: Various functional groups are introduced or modified to enhance the inhibitory activity against chitinase.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods: Industrial production of Chitinase-IN-2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions. This includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required purity and potency standards through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions: Chitinase-IN-2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of Chitinase-IN-2 (hydrochloride) with modified functional groups, potentially enhancing or altering its inhibitory activity .
Mechanism of Action
Chitinase-IN-2 (hydrochloride) exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin into its monomeric components, disrupting the structural integrity of chitin-containing organisms. The molecular targets include the glycoside hydrolase family 18 chitinases, and the pathways involved are those related to chitin metabolism .
Comparison with Similar Compounds
Allosamidin: Another chitinase inhibitor with a different structural framework.
Argifin: A cyclic peptide that inhibits chitinase activity.
Cyclopentapeptides: A class of compounds known for their chitinase inhibitory properties.
Uniqueness of Chitinase-IN-2 (hydrochloride): Chitinase-IN-2 (hydrochloride) is unique due to its high potency and specificity towards chitinase enzymes. Its hydrochloride form enhances its solubility and stability, making it more effective in various applications compared to other chitinase inhibitors .
Properties
Molecular Formula |
C20H22ClN5O2S |
|---|---|
Molecular Weight |
431.94 |
IUPAC Name |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H |
SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


